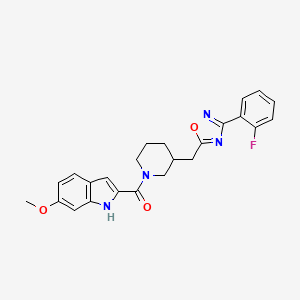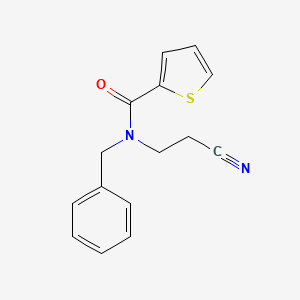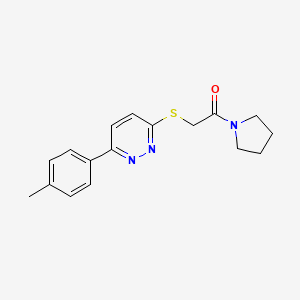![molecular formula C14H15N5O2 B2892059 3-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide CAS No. 2034620-31-8](/img/structure/B2892059.png)
3-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide is a compound that integrates two significant heterocyclic structures: isoxazole and pyrazolo[1,5-a]pyrimidine. These structures are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Additionally, microwave-assisted Suzuki–Miyaura cross-coupling reactions have been employed to synthesize related compounds, providing efficient and high-yielding methods .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted reactions and other advanced techniques can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura cross-coupling reactions, which are known for their stability and low toxicity . Other reagents may include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, arylation reactions can produce various arylated derivatives of the compound .
Scientific Research Applications
3-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Zaleplon: A sedative agent.
Indiplon: Another sedative agent.
Ocinaplon: An anxiolytic agent.
Uniqueness
What sets 3-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide apart is its unique combination of the isoxazole and pyrazolo[1,5-a]pyrimidine structures, which may confer distinct biological activities and properties .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-pyrazolo[1,5-a]pyrimidin-6-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-9-12(10(2)21-18-9)3-4-14(20)17-11-7-15-13-5-6-16-19(13)8-11/h5-8H,3-4H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMIUCVBSWEESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=CN3C(=CC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2891977.png)



![1-[(4-Chlorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2891986.png)

![N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2891992.png)

![N-(4-methyl-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2891994.png)

![N-[(2,4-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B2891996.png)
![N-(1-cyano-2-methoxy-1-methylethyl)-3-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2891997.png)


